2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol
Description
The compound 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol features a hybrid structure combining a thiophene-ethanol core with a substituted piperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic profiles. The ethanol linker may facilitate hydrogen bonding, influencing solubility and target interactions.
Properties
IUPAC Name |
cyclopentyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-14(15-6-3-11-21-15)12-17-7-9-18(10-8-17)16(20)13-4-1-2-5-13/h3,6,11,13-14,19H,1-2,4-5,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKZXNREVLGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common route involves the reaction of piperazine with cyclopentanecarbonyl chloride to form the cyclopentanecarbonylpiperazine intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring may play a role in binding to these targets, while the thiophene ring could influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene-Ethanol Motifs
1-(Thiophen-2-yl)ethan-1-ol
- Structure : Simplest analog lacking the piperazine-cyclopentanecarbonyl group.
- Properties : Lower molecular weight (128.19 g/mol) and higher polarity due to the absence of the lipophilic cyclopentanecarbonyl substituent.
- Applications : Used as a chiral building block; enzymatic resolution studies show its utility in asymmetric synthesis (e.g., KR of racemic 1-(thiophen-2-yl)ethan-1-ol with BcL biocatalysts, achieving up to 17-fold activity enhancement with PEG 20k additives).
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Piperazine-Based Analogues
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1)
- Structure : Piperazine linked to a trifluoromethylphenyl group and a thiophene-containing ketone.
- Key Differences: The ketone group (vs. ethanol) reduces hydrogen-bonding capacity, while the CF₃ group enhances electron-withdrawing effects and metabolic stability.
- Synthesis : Prepared via method development for arylpiperazines, emphasizing the role of electron-deficient aryl groups in tuning reactivity.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Structure : Chloroacetyl and pyrimidine substituents on piperazine.
- Synthesis : Reacts chloroacetyl chloride with piperazine derivatives in MeCN, highlighting the adaptability of piperazine to diverse electrophiles.
- Applications: Potential as a kinase inhibitor precursor due to pyrimidine’s role in nucleotide mimicry.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21)
- Structure : Piperazine connected to a trifluoromethylphenyl group and a thiophene-carbonyl unit.
Benzoimidazotriazole Derivatives ()
Compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature fused heterocyclic systems.
Physicochemical Properties
Biological Activity
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol, also known by its CAS number 1396675-33-4, is a complex organic compound that belongs to the class of acylpiperazines. This compound features a piperazine ring, a cyclopentanecarbonyl group, and a thiophene ring, which contribute to its potential biological activities. Understanding its biological activity is critical for evaluating its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Piperazine Ring : Known for its role in drug design due to its ability to interact with various biological targets.
- Cyclopentanecarbonyl Group : Enhances lipophilicity and may facilitate membrane penetration.
- Thiophene Ring : Provides unique electronic properties that can influence receptor interactions.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, potentially modulating neurotransmitter systems or exhibiting anti-inflammatory properties. The presence of the hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to biological targets.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Neurological Disorders : The piperazine moiety is often associated with neuroactive compounds. Similar derivatives have been explored for their effects on serotonin and dopamine receptors.
- Anticancer Activity : Compounds containing thiophene rings have demonstrated cytotoxic effects against cancer cell lines, suggesting potential anticancer properties for this compound as well.
- Antimicrobial Properties : Some piperazine derivatives exhibit antimicrobial activity, which could extend to this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step processes starting from piperazine derivatives. Common synthetic routes include:
- Formation of Piperazine Intermediate : Reaction with cyclopentanecarbonyl chloride.
- Coupling with Thiophene Derivative : Under reductive amination conditions to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
